molecular formula C₁₄H₂₁NO₄ B1144790 tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate CAS No. 82212-44-0

tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate

Cat. No.: B1144790
CAS No.: 82212-44-0
M. Wt: 267.32
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Description

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is a chemical compound that features a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is unique due to the presence of both hydroxy and hydroxyphenyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it particularly valuable in applications requiring selective modification of biomolecules .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJRNBSGKONQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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